
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a carboxylate group, and an oxopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole with methyl acrylate in the presence of a base, followed by oxidation to introduce the oxopropyl group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives with oxopropyl or carboxylate groups, such as:
- Methyl 2-(2-oxopropyl)pyrrole-1-carboxylate
- Ethyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Methyl 2-(2-oxopropyl)-1H-pyrrole-1-carboxylate
Uniqueness
Methyl 2-(2-oxopropyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxopropyl and carboxylate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
methyl 2-(2-oxopropyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-7(11)6-8-4-3-5-10(8)9(12)13-2/h3-4,8H,5-6H2,1-2H3 |
Clé InChI |
YTPOBPZFNLWDIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1C=CCN1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



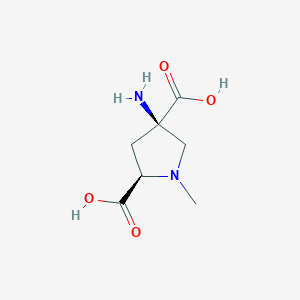

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
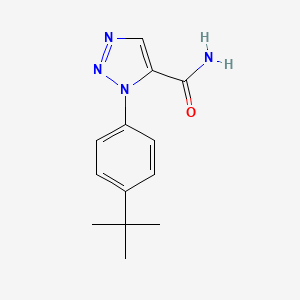
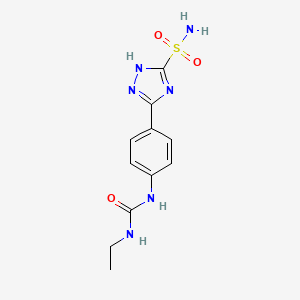
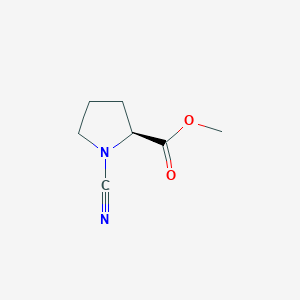
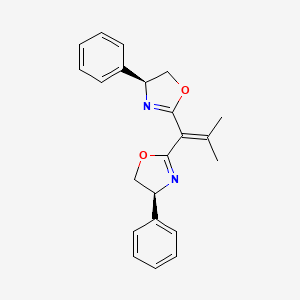


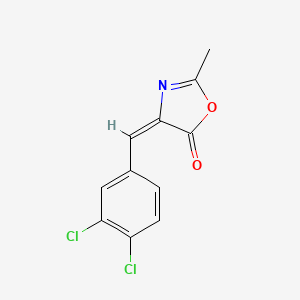
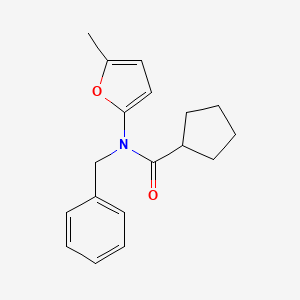
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
